Methyl 3-methyl-4-oxooxane-3-carboxylate
Description
Methyl 3-methyl-4-oxooxane-3-carboxylate is a six-membered oxygen-containing heterocyclic compound (oxane) featuring a methyl group at the 3-position, a ketone group at the 4-position, and a methyl ester moiety at the 3-position. Key characteristics likely include:
- Molecular formula: Presumed to be C8H12O4 (inferred from similar compounds in and ).
- Functional groups: The ketone (C=O) and ester (COOCH3) groups contribute to its reactivity, particularly in nucleophilic additions and hydrolytic reactions.
- Applications: Likely serves as a synthetic intermediate in pharmaceuticals or agrochemicals, analogous to related oxane and oxolane derivatives ().
Properties
IUPAC Name |
methyl 3-methyl-4-oxooxane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(7(10)11-2)5-12-4-3-6(8)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZICXLGVPFUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-oxooxane-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxooxane-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-oxooxane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methyl-4-oxooxane-3-carboxylic acid, while reduction could produce 3-methyl-4-hydroxyoxane-3-carboxylate.
Scientific Research Applications
Chemical Properties and Reactions
Methyl 3-methyl-4-oxooxane-3-carboxylate undergoes several significant chemical reactions:
- Oxidation : This compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : The oxo group can be reduced to a hydroxyl group, producing alcohol derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically utilized for this purpose.
- Substitution : Nucleophilic substitution reactions can replace the ester group with other functional groups, facilitated by reagents like sodium methoxide.
Scientific Research Applications
This compound has diverse applications across several scientific domains:
Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. Its ability to participate in various reactions allows chemists to create diverse derivatives that can be tailored for specific applications, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Research into the biological activities of derivatives of this compound indicates potential antimicrobial and anticancer properties. Studies have shown that these derivatives can interact with biological targets, providing insights into their mechanisms of action within metabolic pathways.
Medicine
The pharmacological properties of this compound are being explored to develop new therapeutic agents. Its structural features suggest that it may play a role in drug design, particularly for compounds targeting specific diseases.
Industry
In industrial applications, this compound is utilized as an intermediate in the production of various chemicals and materials. Its versatility makes it suitable for use in synthesizing specialty chemicals required in different sectors .
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.
| Compound Derivative | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 18 |
Case Study 2: Anticancer Properties
Another research focused on evaluating the anticancer activity of synthesized compounds based on this compound against human cancer cell lines. The findings revealed promising results, indicating that some derivatives significantly reduced cell viability.
| Compound Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative C | HeLa (cervical) | 12.5 |
| Derivative D | MCF7 (breast) | 9.8 |
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-oxooxane-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between Methyl 3-methyl-4-oxooxane-3-carboxylate and its analogs:
*Presumed structure based on analogs.
Key Comparative Insights
Ring Size and Stability
- Six-membered oxane vs. five-membered oxolane : The oxane ring (as in Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate) exhibits lower ring strain compared to the oxolane derivative (). This impacts thermal stability and reactivity in ring-opening reactions .
- Cyclohexane vs. oxane : The absence of an oxygen atom in cyclohexane derivatives reduces polarity, affecting solubility in aqueous media ().
Substituent Effects
- Sulfur substitution : Methyl 4-Oxotetrahydrothiophene-3-carboxylate’s sulfur atom increases electron delocalization, enhancing its reactivity in Michael additions ().
Functional Group Reactivity
- Ketone vs. ester positioning : The proximity of the 4-oxo and 3-carboxylate groups in oxane/oxolane derivatives facilitates intramolecular hydrogen bonding, influencing crystallization behavior ().
Biological Activity
Methyl 3-methyl-4-oxooxane-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxane structure, which includes a carboxylate functional group and a methyl group. The molecular formula is , and its structure can be represented as follows:
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, methylation derivatives have shown significant inhibition of Hepatitis B Virus (HBV) replication in vitro. These findings suggest that the compound may serve as a lead structure for developing antiviral agents against HBV, with effective concentrations around 10 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays against various bacterial strains demonstrated notable efficacy, particularly against Mycobacterium tuberculosis. The mechanism involves the inhibition of key enzymes involved in the biosynthesis of mycolic acids, which are crucial for the bacterial cell wall integrity .
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound. The results from these studies are summarized in Table 1.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to specific viral proteins. These studies suggest that modifications to the compound could enhance its binding efficiency and overall biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
